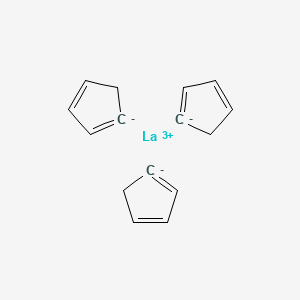

cyclopenta-1,3-diene;lanthanum(3+)

Description

Historical Context and Significance of Cyclopentadienyl (B1206354) Ligands in f-Element Organometallic Chemistry

The journey of cyclopentadienyl ligands in organometallic chemistry began with the landmark discovery of ferrocene (B1249389) in 1951, a "sandwich" compound featuring an iron atom between two parallel cyclopentadienyl rings. acs.orgwikipedia.org This discovery fundamentally altered the landscape of chemistry and spurred intense investigation into the coordination of Cp ligands with various metals. Shortly after, in 1954, the first f-element cyclopentadienyl complexes, tris(cyclopentadienyl)lanthanides (LnCp₃), were synthesized for early lanthanides, including lanthanum. wikipedia.orgnih.gov

The significance of cyclopentadienyl ligands in f-element chemistry is multifaceted. numberanalytics.com The delocalized π-electron system of the Cp anion is highly effective at bonding with the large, electropositive f-block metal ions. jyu.fi This interaction helps to stabilize the metal center, making the resulting complexes more robust and amenable to study. libretexts.org The Cp ligand is often considered a "spectator" ligand, providing a stable coordination environment that allows for the investigation and manipulation of other ligands or reactive sites on the metal. libretexts.org

Furthermore, the steric and electronic properties of the Cp ring can be systematically modified by adding substituents. jyu.fi The introduction of bulky groups, such as pentamethylcyclopentadienyl (Cp*), led to a major advancement in the field, yielding highly reactive organometallic complexes with good solubility in hydrocarbon solvents. researchgate.netacs.org This tunability has been crucial for exploring new oxidation states and reactivity patterns in f-elements. For instance, the unique environment provided by silyl-substituted cyclopentadienyl ligands has enabled the isolation of molecular complexes with rare-earth metals in the formal +2 oxidation state. acs.org The Cp ligand's ability to form stable complexes and its adaptability have made it a cornerstone in the development of f-element organometallic chemistry, from fundamental bonding studies to applications in catalysis and materials science. acs.orgnumberanalytics.com

Overview of Lanthanide Organometallic Chemistry with Cyclopentadienyl Systems

Lanthanide organometallic chemistry involving cyclopentadienyl ligands is a rich and diverse field, driven by interests in fundamental chemical principles, catalysis, luminescence, and magnetism. jyu.fi The large ionic radii and flexible coordination geometries of lanthanide ions allow for the formation of various types of cyclopentadienyl complexes. wikipedia.orgacs.org

The most common structural motifs include:

Tris(cyclopentadienyl) complexes (LnCp₃): These were among the first organolanthanide compounds to be synthesized and can be prepared for all lanthanides by reacting the metal trichloride (B1173362) (LnCl₃) with sodium cyclopentadienide (B1229720) (NaCp) in a solvent like tetrahydrofuran (B95107) (THF). jyu.firesearchgate.net

Bis(cyclopentadienyl) complexes (LnCp₂X): Often called lanthanocenes, these complexes typically feature two Cp ligands and an additional anionic ligand (X), such as a halide, alkyl, or hydride group. wikipedia.org They are important as catalysts and synthetic precursors. wikipedia.orgwikipedia.org

Monocyclopentadienyl complexes (LnCpX₂): Known as "half-sandwich" complexes, these compounds have a single Cp ligand, leaving more coordination sites available for other ligands or substrate binding, which is particularly relevant for catalysis. rsc.org

The reactivity of these complexes is characterized by their high sensitivity to air and moisture, the ionic nature of the metal-ligand bonds, and their Lewis acidity. wikipedia.orgacs.org These properties have been harnessed in various catalytic applications, including olefin polymerization, hydrogenation, hydrosilylation, and hydroamination. wikipedia.orgwikipedia.org A significant challenge in this area is managing the steric crowding around the metal center. To create more open coordination sites for catalysis, researchers have developed strategies such as using lanthanides with larger ionic radii (early lanthanides) or employing ansa-bridged cyclopentadienyl ligands that constrain the geometry and open access to the metal. wikipedia.org

In recent years, lanthanide cyclopentadienyl complexes have gained prominence in the field of single-molecule magnets (SMMs). jyu.fiacs.org The strong axial crystal field provided by two cyclopentadienyl ligands in dysprosium metallocene cations, for example, has been shown to be crucial for inducing slow magnetic relaxation, a key property of SMMs. acs.org

Scope of Research on Lanthanum(3+) Cyclopentadienyl Complexes

Research on cyclopentadienyl complexes of lanthanum(3+) is foundational to understanding the broader field of organolanthanide chemistry, as lanthanum is the archetypal and largest trivalent lanthanide ion. The synthesis of these complexes typically involves salt metathesis reactions, for instance, reacting lanthanum trichloride (LaCl₃) with an alkali metal salt of cyclopentadiene (B3395910), such as Na(C₅H₅) or K(C₅H₅). researchgate.net

One of the earliest and most studied examples is the tris(cyclopentadienyl)lanthanum (B75331) complex, (η⁵-C₅H₅)₃La. Due to the large size of the La³⁺ ion, this compound readily forms adducts with coordinating solvents like THF, yielding species such as (η⁵-C₅H₅)₃La·THF. researchgate.net X-ray diffraction studies have provided detailed structural information for this adduct, revealing the coordination of the THF molecule to the lanthanum center. researchgate.net

Beyond simple tris-Cp complexes, research has expanded to include a variety of ligand systems and complex architectures. Half-sandwich complexes, supported by sterically demanding cyclopentadienyl ligands like pentamethylcyclopentadienyl (Cp*) or trimethylsilylcyclopentadienyl (Cp'), serve as precursors for creating large coordination clusters. nih.gov For example, alkyl/halogenido exchange reactions on [Cp'La(AlMe₄)₂] have been used to generate large, self-assembled clusters with high nuclearity, such as [Cp'LaCl₂]₁₀ and [Cp'LaX₂]₁₂ (where X = Br, I). nih.gov

The bonding in lanthanum-cyclopentadienyl complexes is predominantly ionic, a characteristic feature of lanthanide chemistry. However, computational studies and experimental data from techniques like NMR spectroscopy on related silyl-lanthanum complexes suggest a degree of polarized covalency in the metal-ligand bonds. nih.govacs.org Structural characterization remains a key focus, with researchers often facing challenges such as crystal twinning and disorder. um.edu.mt

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H15La |

|---|---|

Molecular Weight |

334.18 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;lanthanum(3+) |

InChI |

InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |

InChI Key |

WMTALVRZNMWNTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Lanthanum 3+ Cyclopentadienyl Complexes

Conventional Synthetic Routes

Salt Metathesis Reactions (e.g., MCl₃ and NaCp)

Salt metathesis is the most common and straightforward method for synthesizing lanthanum cyclopentadienyl (B1206354) complexes. This method typically involves the reaction of a lanthanum(III) halide, most commonly lanthanum(III) chloride (LaCl₃), with an alkali metal salt of the cyclopentadienyl ligand, such as sodium cyclopentadienide (B1229720) (NaCp) or its potassium analog (KCp). jyu.fiwikipedia.org The reaction is generally carried out in a suitable solvent, often tetrahydrofuran (B95107) (THF), and drives the formation of the desired complex through the precipitation of the insoluble alkali metal halide (e.g., NaCl). jyu.fiuu.nl

For example, the synthesis of tris(cyclopentadienyl)lanthanum(III) (LaCp₃) is achieved by reacting LaCl₃ with three equivalents of NaCp in THF. jyu.fiuu.nl The general reaction is as follows:

Similarly, heteroleptic complexes, which contain different types of ligands, can be synthesized by adjusting the stoichiometry of the reactants. For instance, reacting LaCl₃ with two equivalents of a cyclopentadienyl salt can lead to the formation of bis(cyclopentadienyl)lanthanum chloride, [(C₅H₅)₂LaCl], which can then be used as a precursor for further reactions. wikipedia.org

The following table summarizes representative examples of lanthanum cyclopentadienyl complexes synthesized via salt metathesis:

| Lanthanum Precursor | Cyclopentadienyl Reagent | Product | Reference |

| LaCl₃ | Na(C₅H₅) | La(C₅H₅)₃ | jyu.fiuu.nl |

| [La(I)₃(THF)₄] | K{C₅H₃(SiMe₃)₂-1,3} | [La{C₅H₃(SiMe₃)₂-1,3}₂(μ-I)]₂ | rsc.org |

| Cp₃La·THF | Li(C₆H₃{CH₂NMe₂}₂-2,6) | (η⁵-C₅H₅)₂La(C₆H₃{CH₂NMe₂}₂-2,6) | uu.nl |

Alkane Elimination Protocols

Alkane elimination represents another important strategy for the formation of lanthanum-carbon bonds in cyclopentadienyl complexes. researchgate.net This method involves the reaction of a lanthanum precursor containing a reactive alkyl or silyl (B83357) group with a protonated cyclopentadiene (B3395910) derivative. The driving force for this reaction is the formation of a volatile and stable alkane or silane (B1218182). While less common than salt metathesis for the initial synthesis of simple lanthanocene halides, alkane elimination is a valuable tool for introducing specific ligands and for creating heterobimetallic complexes. researchgate.net

A general representation of this protocol is:

Where R is an alkyl or silyl group and C₅H₅R' is a cyclopentadiene derivative. This method offers a cleaner reaction pathway in some cases, as the byproducts are volatile and easily removed. researchgate.net

Advanced and Stereoselective Synthesis Approaches

To fine-tune the steric and electronic properties of lanthanum cyclopentadienyl complexes for specific applications, more advanced synthetic methodologies have been developed. These approaches often involve the use of substituted cyclopentadienyl ligands and alternative reaction pathways.

Utilization of Substituted Cyclopentadienyl Ligands

The properties of lanthanum cyclopentadienyl complexes can be significantly modified by introducing substituents onto the cyclopentadienyl ring. jyu.fi These substituents can alter the steric bulk, electronic nature, and chirality of the resulting complex.

Silyl-substituted Cp ligands : Ligands such as 1,3-bis(trimethylsilyl)cyclopentadienyl ({C₅H₃(SiMe₃)₂-1,3}⁻) and 1,2,4-tris(trimethylsilyl)cyclopentadienyl ({C₅H₂(SiMe₃)₃-1,2,4}⁻) are frequently used to increase the steric bulk around the lanthanum center. rsc.orgresearchgate.net This increased bulk can prevent ligand scrambling and stabilize monomeric species. researchgate.net For example, the reaction of [La(I)₃(THF)₄] with two equivalents of K{C₅H₃(SiMe₃)₂-1,3} yields the dimeric complex [La{C₅H₃(SiMe₃)₂-1,3}₂(μ-I)]₂. rsc.org The use of silyl-substituted ligands can also lead to complexes with fewer or no coordinated solvent molecules. acs.org

i-propyl- and polyaryl-substituted Cp ligands : The introduction of bulky alkyl groups like iso-propyl or large aryl groups on the cyclopentadienyl ring serves a similar purpose to silyl groups, providing significant steric hindrance that influences the coordination geometry and reactivity of the complex. acs.org

Chiral-substituted Cp ligands : The development of chiral cyclopentadienyl ligands has been instrumental in the field of asymmetric catalysis. snnu.edu.cnresearchgate.net By incorporating a chiral backbone or chiral substituents on the Cp ring, it is possible to create an asymmetric coordination environment around the lanthanum ion. researchgate.net These chiral complexes can then be used to catalyze a variety of enantioselective transformations. snnu.edu.cnresearchgate.net The design of these ligands is crucial for achieving high levels of enantiocontrol. snnu.edu.cn

The following table provides examples of substituted cyclopentadienyl ligands and their impact:

| Ligand Type | Example Ligand | Effect on Complex | Reference |

| Silyl-substituted | {C₅H₃(SiMe₃)₂-1,3}⁻ | Increased steric bulk, stabilization of dimers | rsc.orgresearchgate.net |

| Silyl-substituted | {C₅H₂(SiMe₃)₃-1,2,4}⁻ | Significant steric hindrance | researchgate.net |

| Alkyl-substituted | C₅H₂tBu₃ (Cpᵗᵗᵗ) | Weakened equatorial coordination | nih.gov |

| Chiral-substituted | Various | Asymmetric coordination for enantioselective catalysis | snnu.edu.cnresearchgate.net |

Alkali Metal Salt Elimination Pathways for Heteroleptic Systems

The synthesis of heteroleptic lanthanum cyclopentadienyl complexes, which contain a mix of different ligands, often relies on alkali metal salt elimination. acs.org This pathway is an extension of the salt metathesis reaction, where a pre-formed lanthanocene halide complex reacts with an alkali metal salt of another ligand. This allows for the controlled, stepwise introduction of different functionalities.

For example, a bis(cyclopentadienyl)lanthanum chloride complex can be reacted with a lithium salt of an amide, alkoxide, or alkyl group to generate a new heteroleptic complex with the elimination of lithium chloride. wikipedia.org This method has been successfully used to prepare a variety of heteroleptic yttrium complexes, and the same principles apply to lanthanum due to their similar chemical properties. acs.org

Redox Transmetallation and Protolysis

Redox transmetallation and protolysis offer an alternative synthetic route that avoids the use of lanthanide halides. nih.gov This method typically involves the reaction of elemental lanthanum with a less electropositive metal's organometallic compound, such as those of mercury or tin. nih.gov The reaction proceeds through a redox process where the lanthanum metal is oxidized to La(III) and the other metal is reduced.

This approach has been shown to be a viable method for the synthesis of lanthanide complexes with various ligands, including cyclopentadienyls. nih.gov While more common for divalent lanthanide synthesis, redox transmetallation/protolysis can be adapted for trivalent lanthanum complexes and is particularly useful when conventional salt metathesis routes are challenging. rsc.org

Selective Carbon-Phosphorus Bond Cleavage Routes for Bulky Complexes

Synthesis of Lanthanum Cyclopentadienyl with Auxiliary Ligands (e.g., Borohydride (B1222165), Aryl, Bipyridine)

The synthesis of heteroleptic lanthanum cyclopentadienyl complexes featuring auxiliary ligands is a crucial strategy for fine-tuning the steric and electronic properties of the metal center.

Borohydride Ligands: Mono- and bis(cyclopentadienyl)lanthanum borohydride complexes have been synthesized and structurally characterized. For instance, the reaction of [La(BH₄)₃(thf)₃] with the cyclononatetraenyl potassium salt [K(Cnt)] yields the half-sandwich complex [La(η⁹-Cnt)(η³-BH₄)₂(thf)]. researchgate.netrsc.org Subsequent removal of THF from this complex leads to the formation of a polymeric species, [La(μ-η²:η²-BH₄)₂(η³-BH₄)(η⁹-Cnt)]n. researchgate.netrsc.org This demonstrates the versatility of borohydride ligands in creating both mononuclear and polynuclear structures depending on the solvent conditions. researchgate.netrsc.org

Aryl Ligands: The first crystallographically characterized bis(cyclopentadienyl)lanthanum aryl complex was synthesized via the direct exchange of a cyclopentadienyl group for an aryl group. acs.orguu.nl The reaction of tris(cyclopentadienyl)lanthanum-THF adduct, Cp₃La·THF, with one molar equivalent of lithiated 2,6-bis[(dimethylamino)methyl]phenyl, Li(NCN), in refluxing benzene (B151609) yields La(C₅H₅)₂(C₆H₃{CH₂NMe₂}₂-2,6). acs.orguu.nlacs.org This method provides an effective route to mixed-ligand lanthanum species where direct synthesis from LaCl₃ and the lithiated aryl ligand fails. acs.orguu.nl

| Starting Materials | Auxiliary Ligand Source | Product | Solvent | Yield |

| Cp₃La·THF | Li(C₆H₃{CH₂NMe₂}₂-2,6) | (η⁵-C₅H₅)₂La(C₆H₃{CH₂NMe₂}₂-2,6) | Benzene | Not specified |

| [La(BH₄)₃(thf)₃] | [K(C₉H₉)] | [La(η⁹-C₉H₉)(η³-BH₄)₂(thf)] | THF | Good |

Bipyridine Ligands: While lanthanide complexes incorporating bipyridine ligands are known, specific synthetic details for a cyclopenta-1,3-diene;lanthanum(3+) complex featuring a bipyridine auxiliary ligand were not found in the reviewed literature. General methodologies for lanthanide β-diketonate complexes involve the direct reaction of LnCl₃ with the β-diketone and 2,2'-bipyridine. researchgate.net However, analogous procedures for cyclopentadienyl systems are not explicitly detailed.

Synthesis of Poly- and Oligonuclear Lanthanum Cyclopentadienyl Clusters

The formation of polynuclear lanthanum cyclopentadienyl clusters represents a significant area of research, driven by their interesting structural motifs and potential applications.

Halogenido-Bridged and Desilylated Cyclopentadienyl-Bridged Architectures

Halogenido-Bridged Architectures: Large, polynuclear lanthanum cyclopentadienyl clusters with halogenido bridges have been synthesized through controlled ligand exchange reactions. nih.gov The reaction of half-sandwich precursors like Cp*La(AlMe₄)₂ with halogen sources such as Me₃SiI in non-coordinating solvents leads to the formation of high-nuclearity clusters. nih.gov An example is the dodecanuclear lanthanum iodide cluster [Cp'₁₂La₁₂I₂₄], which is formed through the aggregation of smaller La₄I₈ fragments. nih.gov The structure of these clusters is highly dependent on anion size and crystallization conditions. nih.gov For instance, a nonalanthanum cluster, [Cp₉La₉I₁₈(μ₅-I)(μ₄-I)], has also been isolated, showcasing complex bridging modes with μ₃-, μ₄-, and μ₅-bridging iodido anions. nih.gov

Desilylated Cyclopentadienyl-Bridged Architectures: Specific information on the synthesis of polynuclear lanthanum clusters featuring desilylated cyclopentadienyl-bridged architectures is not available in the current scientific literature.

Self-Assembly Processes in Non-Aqueous Media

The formation of the aforementioned halogenido-bridged lanthanum clusters is a prime example of self-assembly in non-aqueous media. nih.gov The process is believed to occur in a stepwise manner. Initially, a complete exchange of alkylaluminato ligands for halogenido ligands occurs on the half-sandwich precursor. nih.gov This is followed by the aggregation of the resulting [Cp'LaX₂] units into larger fragments, such as Cp'₄La₄I₈. nih.gov Finally, these fragments self-assemble into the large, stable cluster entities like Cp'*₁₂La₁₂I₂₄. nih.gov This entire process takes place in non-coordinating solvents, indicating that the assembly is driven by the thermodynamic favorability of the final cluster architecture. nih.govrsc.org

Formation of Complexes with Metalloid Germanium Clusters

A novel class of mixed-ligand lanthanum complexes incorporates metalloid germanium clusters. These are synthesized via salt metathesis reactions. The reaction of a cyclopentadienyllanthanum diiodide, such as CpLaI₂ or CpttLaI₂ (where Cp is pentamethylcyclopentadienyl and Cptt is 1,2,4-tri-tert-butylcyclopentadienyl), with K₂[Ge₉(Hyp)₂] (where Hyp = Si(SiMe₃)₃) in tetrahydrofuran (THF) produces these unique complexes. Subsequent extraction with n-hexane allows for their isolation.

The final structure of these complexes is highly sensitive to the steric bulk of the cyclopentadienyl ligand and the crystallization conditions. For example, slow evaporation from n-hexane can yield dimeric structures like [Cp*La(THF)(η²,³-Ge₉(Hyp)₂)]₂, while crystallization from THF can afford a mononuclear complex, [CpttLa(THF)₂(η³-Ge₉(Hyp)₂)]. This demonstrates the subtle interplay of forces that dictates the final architecture of these complex molecules.

| Lanthanum Precursor | Germanium Cluster Source | Product Examples | Crystallization Solvent |

| CpLaI₂(THF)₂ | K₂[Ge₉(Hyp)₂] | [CpLa(THF)(η²,³-Ge₉(Hyp)₂)]₂ | n-hexane |

| CpttLaI₂(THF) | K₂[Ge₉(Hyp)₂] | [CpttLa(THF)₂(η³-Ge₉(Hyp)₂)] | THF |

Iii. Structural Characterization and Coordination Chemistry of Lanthanum 3+ Cyclopentadienyl Systems

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for characterizing the electronic and geometric structures of lanthanum cyclopentadienyl (B1206354) compounds in both solid and solution states.

NMR spectroscopy is a powerful tool for probing the ligand environment around the diamagnetic La³⁺ ion. The chemical shifts and coupling constants provide a wealth of structural information.

¹H NMR: Proton NMR is routinely used to characterize the cyclopentadienyl (Cp) ligands. acs.org In lanthanum complexes, the signals for the Cp protons are sharp, and their chemical shifts provide information about the electronic environment. For instance, in THF solution, the protons of the cyclopentadienyl anion itself typically appear as a sharp singlet around 5.6-5.7 ppm. rsc.org Upon coordination to lanthanum, these shifts can change, and the integration of signals helps confirm the stoichiometry of the complex. For substituted cyclopentadienyl ligands, such as pentamethylcyclopentadienyl (Cp*) or 1,2,4-tri-tert-butylcyclopentadienyl (Cp'tt), the proton signals of the substituent groups provide further handles for characterization. rsc.org

²⁹Si, ³¹P, and ¹⁹F NMR: The incorporation of silicon, phosphorus, or fluorine atoms into the ligands provides sensitive NMR probes for characterizing complex structures. chemrxiv.org

²⁹Si NMR: For complexes containing silyl-substituted cyclopentadienyl ligands, such as C₅H₄SiMe₃ (Cp'), ²⁹Si NMR is a valuable tool. researchgate.netnih.govuni-tuebingen.de The chemical shift of the silicon nucleus is sensitive to changes in the coordination environment of the lanthanum center.

³¹P NMR: In complexes containing phosphide (B1233454) or phosphine-functionalized ligands, ³¹P NMR is particularly informative. researchgate.net For the diamagnetic La(III) complex [La{P(SiMe₃)₂}₃(THF)₂], the ³¹P NMR spectrum shows a small difference in isotropic chemical shift between the solid-state (-123 ppm) and solution (-113 ppm), indicating similar structures in both phases. acs.orgnih.gov This contrasts with paramagnetic lanthanide complexes where shifts can be extremely large and broadened. chemrxiv.orgacs.orgnih.gov

¹⁹F NMR: While less common, ¹⁹F NMR can be employed when fluorinated ligands are used, offering a highly sensitive nucleus with a wide chemical shift range for structural analysis. rsc.org

Table 1: Representative NMR Data for Lanthanum Cyclopentadienyl Analogues and Related Complexes

| Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| [La{P(SiMe₃)₂}₃(THF)₂] | ³¹P | Not specified (solution) | -113 | acs.org |

| [La{P(SiMe₃)₂}₃(THF)₂] | ³¹P | Solid-State | -123 | acs.org |

| CpLi | ¹H | THF-d8 | 5.72 | rsc.org |

| [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] (Yttrium analogue) | ¹H | C₆D₆ | 6.75 (Cp-H) | acs.org |

| [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] (Yttrium analogue) | ³¹P{¹H} | C₆D₆ | 3.2 (d, ²JPY = 12.0 Hz) | acs.org |

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the molecule and is sensitive to the coordination environment of the lanthanum ion. osti.gov

The spectra of lanthanum cyclopentadienyl complexes are typically dominated by intense absorption bands in the UV region, generally between 280 and 380 nm. nih.gov These bands are attributed to π–π* electronic transitions within the cyclopentadienyl ligands. nih.govresearchgate.net Upon complexation to the La³⁺ ion, these ligand-centered transitions often exhibit a bathochromic (red) shift compared to the free ligand, which can be an indication of metal-ligand interaction. nih.govripublication.com

Because the La³⁺ ion has an empty 4f shell ([Xe]), it does not exhibit the sharp, weak f-f transitions that are characteristic of other lanthanide ions. wikipedia.org However, the sensitivity of the ligand's π–π* transitions to the coordination environment makes UV-Vis spectroscopy a useful tool for studying complex formation, stability, and solution behavior. osti.govresearchgate.net For example, changes in the absorption spectrum can be monitored during titrations to determine stability constants or to assess the stability of a complex under different physicochemical conditions. osti.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and composition of lanthanum cyclopentadienyl complexes. jyu.fi Time-of-Flight (TOF) mass analyzers are particularly well-suited for this purpose, as they separate ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift tube. wikipedia.orglabcompare.com

Photoionization Time-of-Flight Mass Spectrometry (PI-TOF-MS) is an advanced variation of this technique. uhmreactiondynamics.org In PI-TOF-MS, molecules are ionized using photons, often from a tunable laser source, before being analyzed by the TOF spectrometer. This "soft" ionization method can minimize fragmentation, allowing for the clear identification of the parent molecular ion and providing an accurate molecular weight. By tuning the energy of the ionizing photons, it is possible to selectively ionize specific species within a mixture. uhmreactiondynamics.org

For organolanthanum complexes, PI-TOF-MS can be used to:

Confirm the identity and purity of synthesized complexes by matching the observed m/z to the calculated molecular weight.

Analyze the composition of complex mixtures, including high-nuclearity clusters.

Study fragmentation pathways by increasing the ionization energy, which can provide structural information.

The use of a reflectron in the TOF analyzer (ReTOF-MS) enhances mass resolution by correcting for variations in the initial kinetic energy of the ions, allowing for the differentiation of species with very similar masses. labcompare.comuhmreactiondynamics.orgnih.gov

X-ray Diffraction Studies of Molecular and Cluster Structures

X-ray diffraction studies have successfully elucidated the structures of various monomeric and dimeric lanthanum cyclopentadienyl complexes. In monomeric species, the lanthanum center is typically coordinated by one or more cyclopentadienyl ligands and additional ancillary ligands, such as alkyl groups or solvent molecules (e.g., THF), to satisfy its coordination sphere. researchgate.netacs.org For example, the structure of (η⁵-C₅H₅)₃La·OC₄H₈ shows the lanthanum atom coordinated to three cyclopentadienyl rings and one THF molecule, with La-O and La-C bond lengths of 2.57(1) Å and an average of 2.74(3) Å, respectively. researchgate.net

Many dicyclopentadienyl lanthanum halide or alkyl complexes tend to form dimeric structures, with halide or alkyl groups acting as bridges between two metal centers. The nature of the cyclopentadienyl ligand can influence the resulting structure. For instance, complexes with the general formula [(C₅HMe₄)₂Ln(μ-O₂CMe)]₂ have been shown to have dimeric structures verified by X-ray crystallography. researchgate.net The coordination environment around the lanthanum atom in these complexes is often a distorted tetrahedron. researchgate.net However, structure determination can sometimes be complicated by phenomena such as crystal twinning or disorder. um.edu.mt

Table 2: Selected Crystallographic Data for Monomeric and Dimeric Lanthanum(III) Cyclopentadienyl Complexes and Analogues

| Complex | Structural Type | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| (η⁵-C₅H₅)₃La·OC₄H₈ | Monomer | P2₁/n | La–O = 2.57(1), La–C(avg) = 2.74(3) | researchgate.net |

| [(C₅HMe₄)₂La(μ-O₂CMe)]₂ | Dimer | P2₁/n | Not specified | researchgate.net |

| [Cp*DyI₂]₄ (Dy analogue) | Tetramer | Not specified | Not specified | uni-tuebingen.de |

| [Gd(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ (Gd analogue) | Dimer | P2₁/n | Not specified | mdpi.com |

The aggregation of simpler organolanthanum precursors can lead to the formation of large, nanoscale coordination clusters with high nuclearity. researchgate.netnih.gov X-ray diffraction is the primary tool for characterizing these intricate architectures. ucl.ac.uk The structure and nuclearity of these clusters are highly dependent on factors such as the steric bulk of the cyclopentadienyl ligand, the size of the halide co-ligands, and the crystallization conditions. nih.govuni-tuebingen.de

Systematic studies have shown that ligand exchange reactions on half-sandwich complexes like [Cp'La(AlMe₄)₂] can produce a variety of large clusters. researchgate.netnih.gov

Using the sterically less demanding Cp' (C₅H₄SiMe₃) ligand and larger halide ions (Br⁻, I⁻) facilitates the formation of dodecametallic (12-metal) clusters with the formula [Cp'LaX₂]₁₂ . nih.govuni-tuebingen.de

When the smaller chloride ion is used, a decametallic (10-metal) cluster, [Cp'LaCl₂]₁₀ , is formed. nih.govuni-tuebingen.de

In contrast, the bulkier Cp* (C₅Me₅) ligand tends to yield smaller clusters, such as the nonanuclear (9-metal) cluster [Cp*LaI₂]₉ . nih.govuni-tuebingen.de

These studies demonstrate a modular approach to synthesizing organolanthanum clusters of varying sizes and structures. The analysis of these complex structures, often characterized by powder X-ray diffraction (PXRD), can be challenging due to peak broadening associated with their nanoscale dimensions. yale.edu Nonetheless, these high-nuclearity systems serve as important models for understanding aggregation and surface chemistry in rare-earth metal systems. uni-tuebingen.de

Heterobimetallic Systems Involving Lanthanum-Transition Metal Bonds

The synthesis of molecules containing direct, unsupported bonds between the electropositive lanthanides and more electronegative transition metals presents a significant synthetic challenge and offers insight into the nature of metal-metal bonding. nih.gov While examples across the lanthanide series exist, those involving lanthanum are particularly noteworthy for understanding the fundamental electronic interactions, as La³⁺ is a diamagnetic, closed-shell ion. acs.org

Early studies in this area reported bimetallic complexes featuring interactions between lanthanides and transition metals like ruthenium. For instance, the complex (C₄H₈O)(C₅H₅)₂LuRu(CO)₂(C₅H₅) was structurally characterized, confirming a direct Lu-Ru bond. acs.org More recent work has expanded this field to include lanthanide-palladium systems. By using an unsymmetrical bridging ligand, 2-pyrimidin-2-yl-1H-benzimidazole (Hbimpm), researchers have synthesized heterometallic complexes with linear Ln–Pd–Ln arrangements. nih.gov Although this specific study focused on later lanthanides, the methodology provides a pathway for accessing analogous lanthanum complexes. The bonding in these systems is a subject of considerable interest, questioning whether the interaction is purely electrostatic, as is typical for lanthanides, or if there is a degree of covalent character involving the lanthanide 5d orbitals. nih.govacs.org The lanthanide contraction is a key metric in these discussions; a consistent decrease in the metal-metal bond length from lanthanum to lutetium would suggest a predominantly ionic interaction. nih.gov

Structurally Characterized Silyl (B83357) Lanthanum Complexes

The incorporation of silyl groups, either as substituents on the cyclopentadienyl ring or as ancillary ligands, has been a successful strategy for creating sterically crowded lanthanum complexes. acs.orgnih.gov This steric bulk is instrumental in stabilizing unusual coordination geometries and influencing reactivity. A prominent series of such compounds is the tris(alkyl- and silyl-tetramethylcyclopentadienyl)lanthanum complexes, (C₅Me₄R)₃La, where R includes the trimethylsilyl (B98337) group (SiMe₃). acs.orgnih.govacs.org

The synthesis of (C₅Me₄SiMe₃)₃La is a multi-step process, culminating in the reaction of [(C₅Me₄SiMe₃)₂La]⁺ with K(C₅Me₄SiMe₃). acs.orgnih.gov X-ray crystallography reveals that in the (C₅Me₄R)₃La series (R = Me, Et, ⁱPr, SiMe₃), the three cyclopentadienyl ring centroids adopt a trigonal planar geometry around the central lanthanum ion. acs.orgnih.gov The increasing steric bulk of the R group leads to a systematic, albeit slight, increase in the average La–(ring centroid) and La–C distances. This structural trend highlights the influence of intramolecular steric pressure on the coordination sphere. acs.orgnih.gov

| Compound | Avg. La–Centroid Distance (Å) | La–C Distance Range (Å) | Reference |

| (C₅Me₅)₃La | 2.64 | 2.857(3)–2.946(3) | acs.orgnih.gov |

| (C₅Me₄Et)₃La | 2.65 | 2.868(3)–2.980(3) | acs.orgnih.gov |

| (C₅Me₄ⁱPr)₃La | 2.66 | 2.880(2)–3.003(2) | acs.orgnih.gov |

| (C₅Me₄SiMe₃)₃La | 2.69 | 2.892(2)–3.029(2) | acs.orgnih.gov |

Beyond cyclopentadienyl substituents, silyl groups can be part of ancillary ligands, such as in the lanthanide alkyl complex [(C₅Me₅)Ln(CH(SiMe₃)₂)(C₅Me₅)K(THF)₂]n. capes.gov.br While this particular example was reported for Sm, Eu, and Yb, the synthetic methodology is applicable to lanthanum, demonstrating another route to incorporating silyl functionalities into lanthanide cyclopentadienyl systems.

Ligand Design and Steric Effects on Coordination Geometry

The coordination environment around a lanthanum ion is not fixed; it is highly malleable and dictated by the steric and electronic properties of the surrounding ligands. liverpool.ac.uk The design of cyclopentadienyl ligands and the choice of ancillary or bridging groups are therefore critical tools for tuning the structure, stability, and reactivity of the resulting complexes.

Influence of Cyclopentadienyl Ligand Substitution (CpR) on Coordination Sphere

As demonstrated in the (C₅Me₄R)₃La series, increasing the bulk of the alkyl or silyl substituent (R) from methyl to trimethylsilyl results in a progressive elongation of the lanthanum-carbon and lanthanum-centroid distances. acs.orgnih.gov This expansion of the coordination sphere is a direct consequence of increased inter-ligand repulsion.

The use of highly substituted, sterically demanding cyclopentadienyl ligands like C₅H₂tBu₃ (Cpᵗᵗᵗ) has been pivotal in the development of single-molecule magnets (SMMs) for other lanthanides, a field where precise control of the crystal field environment is paramount. acs.org These principles are directly applicable to lanthanum systems for creating specific coordination geometries. For instance, in complexes of the type [Y{C(PPh₂NSiMe₃)₂}(CpR)(THF)], the substitution on the Cp ring influences the critical C(carbene)–Y–Cp(centroid) angle, which deviates from the ideal linear geometry due to the coordination of a THF molecule. acs.org This illustrates how even subtle changes in the CpR ligand can, in concert with other ligands, lead to significant geometrical distortions. acs.org

Ancillary and Bridging Ligands

In addition to cyclopentadienyl ligands, lanthanum complexes frequently incorporate ancillary (terminal) and bridging ligands that complete the coordination sphere and often dictate the final structure. escholarship.org These can range from simple halides and solvent molecules to complex organic fragments.

Ancillary Ligands: Solvent molecules, particularly tetrahydrofuran (B95107) (THF), are common ancillary ligands in lanthanum cyclopentadienyl chemistry, coordinating directly to the Lewis acidic metal center. acs.orgacs.org For example, in the complex [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)], the THF molecule plays a crucial role in the coordination geometry, forcing a bend in the C(carbene)–Y–Cp axis. acs.org The lability of such solvent ligands can also provide a synthetic entry point for further reactivity.

Bridging Ligands: Halide ligands, especially chloride, are frequently observed to bridge two lanthanum centers, forming dimeric structures. A classic example is the [{NdCpR₂(μ-Cl)}₂] system, which establishes a structural motif common for lanthanide metallocene halides. acs.org Lanthanum trichloride (B1173362) itself forms polymeric THF adducts with bridging chlorides, such as the single-stranded polymer [LaCl₃(thf)₂] where three chloride ions bridge each La center. academie-sciences.fracademie-sciences.fr Bimetallic complexes can also be held together by bridging organic ligands. Reduced arene ligands, for example, can bridge two lanthanide centers, a structure of interest for studying magnetic exchange interactions. escholarship.orgescholarship.org

The nature of these additional ligands is critical. The anionic form of a phosphoramide (B1221513) ligand, for instance, can bind to lanthanum in either a monodentate or bidentate fashion, depending on the steric demand at the metal center, while its neutral, protonated form binds exclusively through the oxygen donor. acs.orgnih.gov This demonstrates the subtle interplay between ligand charge, protonation state, and steric factors in determining the coordination mode. acs.orgnih.gov

Coordination Numbers and Geometrical Distortions

Lanthanide ions are characterized by their large ionic radii, predominantly electrostatic bonding, and lack of strong crystal field stabilization energy. liverpool.ac.uk This results in high and variable coordination numbers (CN), commonly ranging from 6 to 12, with geometries that are often distorted from idealized polyhedra. liverpool.ac.ukacademie-sciences.frresearchgate.net

For lanthanum cyclopentadienyl complexes, the final coordination number is a balance between the steric bulk of the CpR and ancillary ligands and the tendency of the large La³⁺ ion to saturate its coordination sphere. researchgate.net A cyclopentadienyl ligand is often counted as contributing three to the coordination number. researchgate.net In the (C₅Me₄R)₃La series, the coordination environment is defined by the three η⁵-CpR ligands, leading to a formal CN of 9 and a trigonal planar arrangement of the ring centroids. acs.orgnih.gov

The introduction of additional ligands leads to higher coordination numbers and more complex geometries. In [La(phen)₂(OH₂)₅]³⁺, the lanthanum ion is nine-coordinate. academie-sciences.fr A study of lanthanum nitrate (B79036) complexes with the ligand 4-amino-bis(2,6-(2-pyridyl))-1,3,5-triazine (abptz) found that two species, [La(abptz)(NO₃)₃(H₂O)₂] (CN=11) and [La(abptz)(NO₃)₃(H₂O)] (CN=10), could be isolated from the same reaction mixture. academie-sciences.fr The decrease in coordination number from 11 to 10 was accompanied by significant shortening of the La–O(water) and La–N distances, illustrating the geometric flexibility of the lanthanum coordination sphere. academie-sciences.fr

Iv. Bonding Analysis and Electronic Structure of Lanthanum 3+ Cyclopentadienyl Complexes

Nature of the Lanthanum-Carbon (Cp) Bond

The bond between the lanthanum(III) ion and the cyclopentadienyl (B1206354) (Cp) ligand is predominantly ionic in character. jyu.fi This is largely attributed to the distinct properties of the La³⁺ ion: its large ionic radius, low electronegativity, and high positive charge. wikipedia.org The cyclopentadienyl anion, [C₅H₅]⁻, is an aromatic system where the negative charge is delocalized over the five carbon atoms, creating a π-electron cloud. jyu.fi The primary bonding interaction is the electrostatic attraction between the hard La³⁺ cation and the soft, polarizable Cp⁻ anion. wikipedia.orgjyu.fi

In this model, the Cp⁻ ligands coordinate to the lanthanum center via their delocalized π-electron clouds, a bonding mode denoted as η⁵ (eta-5). jyu.fi This signifies that the metal is formally bonded to all five carbon atoms of the ring. jyu.fi The significant size of the La³⁺ ion allows it to accommodate multiple bulky Cp ligands, leading to high coordination numbers. wikipedia.org

Table 1: Representative Lanthanum-Carbon Bond Distances in Cyclopentadienyl-type Complexes This table presents typical bond distance ranges observed in lanthanum complexes containing cyclopentadienyl or related indenyl ligands, illustrating the interaction between the metal center and the carbon atoms of the ring.

| Complex Type | Ligand Type | La-C Bond Distance (Å) | La-Centroid Distance (Å) | Reference |

|---|---|---|---|---|

| Indenyl | 1-(Ph₂P)-η⁵-C₉H₆ | 2.850(3) - 2.938(2) | 2.606 - 2.634 | nih.gov |

| Indenyl | {1-[BnN₃-κN(Ph₂)P]-η⁵-C₉H₆} | 2.843(6) - 2.996(7) | 2.6561(6) | nih.gov |

Electron Density Distribution and Polarization Effects in Ln-E Bonds (E = C, Si, Ge, Sn)

The distribution of electron density in bonds between lanthanides (Ln) and various elements (E) from Group 14 provides deeper insight into the nature of these interactions. Studies on silyl-lanthanide complexes, such as those involving La-Si bonds, are particularly illuminating. Computational studies on silyl (B83357) lanthanum ate complexes have indicated a "polarized covalent" character for the La-Si bond. acs.org This means that while there is sharing of electrons (covalency), the electron density is significantly shifted towards the more electronegative element, creating a polar bond. This finding aligns with solid-state NMR measurements on diamagnetic silyl lanthanum complexes, which show large one-bond hyperfine splitting constants. acs.org

The La-Si bond lengths in these complexes, ranging from 3.1733(4) Å to 3.1897(10) Å, are comparable to those in silyl complexes of other lanthanides. acs.org The analysis of electron density confirms that the bonding is not purely ionic; a degree of orbital overlap contributes to the stability of the Ln-E bond. This polarization is a general feature of Ln-E bonds, where the electropositive lanthanide induces a significant polarization of the electron density in the bond.

For the La-C bond in cyclopentadienyl complexes, a similar picture emerges. The electron density is largely localized on the cyclopentadienyl ring, consistent with the high ionicity of the bond. However, the covalent contribution, however small, manifests as a slight delocalization of electron density from the ligand's π-system into the metal's valence orbitals. Density functional theory (DFT) calculations on related lanthanide complexes have shown that the ionic character of the metal-ligand interaction becomes more pronounced for the later, smaller lanthanides. researchgate.net This implies that for early, larger lanthanides like lanthanum, the potential for covalent interaction is comparatively greater.

Table 2: Bonding Characteristics of Early Lanthanide-Silicon Bonds Data from computational and structural studies on silyl lanthanum(III) and cerium(III) ate complexes, highlighting the polarized covalent nature of the Ln-Si bond.

| Metal (Ln) | Bond Type | Bond Length Range (Å) | Calculated Formal Shortness Ratio | Bonding Description | Reference |

|---|---|---|---|---|---|

| La | La-Si | 3.1733(4) – 3.1897(10) | 1.071 - 1.08 | Polarized Covalent | acs.org |

| Ce | Ce-Si | 3.1415(6) – 3.1705(9) | N/A | Polarized Covalent | acs.org |

Orbital Contributions and Ligand Field Splitting

In coordination complexes, the interaction between the metal's valence orbitals and the ligand orbitals leads to the formation of molecular orbitals and a splitting of the metal's d-orbital energy levels, a phenomenon described by Ligand Field Theory (LFT). wikipedia.orglibretexts.org For a lanthanum(III) ion, the valence orbitals available for bonding are primarily the 5d, 6s, and 6p orbitals, as the 4f orbitals are empty and energetically less accessible. wikipedia.orgjyu.fi

The bonding in a La(Cp)₃ complex involves the donation of electron density from the filled π-orbitals of the three Cp⁻ ligands into the vacant orbitals of the La³⁺ ion. The primary contributions from the lanthanum side are from the 6s, 6p, and 5d orbitals. wikipedia.org DFT studies on related tris(cyclopentadienyl)lanthanide complexes have shown that the lowest unoccupied molecular orbital (LUMO) often has significant d-orbital character, specifically the d(z²) orbital. acs.org

The electrostatic field generated by the cyclopentadienyl ligands removes the five-fold degeneracy of the lanthanum 5d orbitals. libretexts.org The exact pattern of this "ligand field splitting" depends on the geometry of the complex. For a trigonal planar D₃h geometry, as is often assumed for MCp₃ complexes, the d-orbitals split into three distinct energy levels. The interaction is relatively weak due to the diffuse nature of the 5d orbitals and the predominantly ionic bonding. This weak ligand field results in a small energy separation (Δ) between the split d-orbitals. Because the La³⁺ ion has a 5d⁰ configuration, this splitting does not affect the ground state electron configuration but is crucial for understanding electronic transitions and the electronic structure of reduced La(II) species.

Electronic Ground States in Lanthanide Cyclopentadienyl Complexes (e.g., implications for La(III) vs. La(II) analogs)

The electronic ground state of the lanthanum ion in its complexes is a key determinant of their properties. For lanthanum(III) cyclopentadienyl complexes, the situation is straightforward. The La³⁺ ion has an electron configuration of [Xe]4f⁰5d⁰, having lost its three valence electrons. wikipedia.orgjyu.fi It is therefore diamagnetic with a closed-shell electronic structure.

The chemistry of lanthanide(II) ions has revealed a more complex picture. While some lanthanides form traditional Ln²⁺ ions by gaining an electron into the 4f shell (4fⁿ → 4fⁿ⁺¹), a new class of Ln²⁺ ions has been discovered, particularly for the early and mid-lanthanides, where the added electron occupies a 5d orbital (4fⁿ → 4fⁿ5d¹). acs.orgnsf.gov This has profound implications for the potential La(II) state.

If a La(III) cyclopentadienyl complex were to be reduced to a La(II) analog, the added electron would not enter the high-energy 4f shell. Instead, following the trend established for other early lanthanides, it would occupy the lowest available 5d orbital. acs.orgnsf.gov Therefore, the hypothetical La(II) ion in a cyclopentadienyl environment would have an electronic ground state of [Xe]5d¹, not [Xe]4f¹. This makes La(II) electronically analogous to Y(II) (a 4d¹ ion) and Sc(II) (a 3d¹ ion). The small energy difference between the La(III) and La(II) states in these complexes, compared to other lanthanides, is consistent with the added electron entering a 5d orbital rather than a 4f orbital. nsf.gov The accessibility of this d¹ state is a defining feature of lanthanum's organometallic chemistry and distinguishes it from many other lanthanides where 4f-based redox chemistry dominates.

Table 3: Comparison of Electronic Ground States for Lanthanum Cyclopentadienyl Ions This table outlines the electron configurations for La(III) and the predicted configuration for a hypothetical La(II) ion within a cyclopentadienyl ligand field.

| Ion | Oxidation State | Electron Configuration (Gas Phase) | Ground State in Cp Complex | Key Characteristics | Reference |

|---|---|---|---|---|---|

| La³⁺ | +3 | [Xe] | [Xe] 4f⁰5d⁰ | Diamagnetic, closed-shell | wikipedia.org |

| La²⁺ | +2 | [Xe] 5d¹ | [Xe] 4f⁰5d¹ | Paramagnetic (d¹ ion), accessible via reduction | acs.orgnsf.gov |

V. Reactivity and Reaction Mechanisms in Lanthanum 3+ Cyclopentadienyl Chemistry

Fundamental Reactivity Patterns

The fundamental reactivity of lanthanum(3+) cyclopentadienyl (B1206354) complexes encompasses several key processes that are foundational to their chemical behavior.

Ligand exchange is a characteristic feature of ionic lanthanide complexes, which typically undergo rapid ligand exchange processes. libretexts.org However, the steric bulk of substituted cyclopentadienyl ligands can significantly influence the kinetic stability of these complexes. For instance, lanthanide complexes with the bulky 1,3-di-tert-butylcyclopentadienyl (Cptt) ligand, such as [Ln(Cptt)3], have been noted for their inertness towards ligand scrambling in solution. acs.orgrsc.org This stability is attributed to the sterically demanding nature of the Cptt ligands, which effectively shield the metal center from intermolecular exchange.

In contrast, related yttrium complexes, which share chemical similarities with lanthanum complexes, have demonstrated dynamic behavior in solution. A variable-temperature study of a bis(phosphinimino)methanediide yttrium complex bearing a cyclopentadienyl ligand revealed the presence of three interconverting isomers: cis-fac, cis-mer, and trans-mer. acs.org At 298 K, these isomers were observed in a ratio of 0.11:1:0.05, respectively, and coalesced into a single observed isomer, attributed to the cis-mer form, at 313 K. acs.org This highlights the potential for dynamic ligand scrambling processes in less sterically congested lanthanide cyclopentadienyl complexes.

Protonolysis reactions are a common and useful method for the synthesis of new organometallic and coordination complexes of lanthanides. These reactions involve the cleavage of a metal-carbon bond by a protic reagent, such as an alcohol or an amine, to form a new metal-ligand bond and a hydrocarbon byproduct.

A relevant example is the reaction of bis(tetrahydrofuran)lithium dimethylbis(cyclopentadienyl)lutetate(III) with tert-butyl alcohol. researchgate.net In this reaction, the lutetium-methyl bond is cleaved by the acidic proton of the alcohol, leading to the formation of a lutetium tert-butoxide complex, (C₅H₅)₂Lu(OC₄H₉-t)(THF), and methane. researchgate.net This type of reaction is broadly applicable to lanthanide cyclopentadienyl alkyls, including those of lanthanum, providing a straightforward route to complexes with a variety of ancillary ligands.

| Reactant | Reagent | Product | Byproduct |

| [(η-C₅H₅)₂LuMe₂]Li(THF)₂ | t-BuOH | (C₅H₅)₂Lu(OC₄H₉-t)(THF) | CH₄ |

| [(η-C₅H₅)₂LuMe₂]Li(THF)₂ | t-BuSH | (C₅H₅)₂Lu(SC₄H₉-t)₂Li(THF)₂ | CH₄ |

| [(η-C₅H₅)₂LuMe₂]Li(THF)₂ | PhSeH | (C₅H₅)₂Lu(SeC₆H₅)₂Li(THF)₂ | CH₄ |

Table 1: Illustrative Protonolysis Reactions of a Related Lutetium Complex. researchgate.net

While less common for the typically redox-inactive La(III) ion, oxidative coupling reactions can be mediated by lanthanide complexes, often involving ligand-centered reactivity. An example of this is the oxidative coupling of a β-diketiminate ligand in the presence of oxygen, leading to the formation of novel eight-nuclear lanthanide oxide and chloride clusters. researchgate.net

In the context of small molecule activation, multistep processes involving C-C coupling have been observed in the gas-phase reactions of certain lanthanide cations with fluorocarbons, resulting in the formation of neutral LnF₃. acs.org Although direct evidence for oxidative coupling of metalloid clusters by lanthanum(3+) cyclopentadienyl complexes is not widespread, the general reactivity patterns of lanthanide complexes suggest that such transformations could be feasible under appropriate conditions, potentially leading to the assembly of complex inorganic frameworks.

Activation of Small Molecules

The activation of small, relatively inert molecules is a significant area of research in organometallic chemistry, with potential applications in catalysis and chemical synthesis. Lanthanum(3+) cyclopentadienyl and related complexes have shown promise in this domain, particularly in the activation of C-F and C-H bonds.

The activation of carbon-fluorine bonds is a challenging yet important transformation due to the high strength of the C-F bond. Lanthanides are well-suited for this task due to the high thermodynamic stability of the lanthanide-fluorine bond. nih.gov The selective activation of a single C-F bond in polyfluorinated molecules opens pathways to unique fluorine-containing compounds. nih.gov

Elemental lanthanides, which are strong reducing agents, can initiate the selective C-F activation in substrates like trifluoromethylated benzofulvenes. nih.gov In the gas phase, lanthanide cations (Ln⁺) have been shown to react with various fluorocarbons. acs.org For instance, La⁺ is among the most reactive lanthanide cations and exhibits selective activation of the strong C-F bonds in molecules like fluoromethane (B1203902) and fluorobenzene. acs.org The proposed mechanism for this activation is a "harpoon"-like process, which involves an initial electron transfer from the lanthanide cation to the fluorinated substrate. acs.org

| Lanthanide Cation | Substrate | Key Reaction Pathway |

| La⁺ | Fluorobenzene | C-F Bond Activation, Dehydrohalogenation, Acetylene (B1199291) Loss |

| Ce⁺ | Fluorobenzene | C-F Bond Activation, Dehydrohalogenation, Acetylene Loss |

| Gd⁺ | Fluorobenzene | C-F Bond Activation, Dehydrohalogenation, Acetylene Loss |

| Tb⁺ | Fluorobenzene | C-F Bond Activation, Dehydrohalogenation, Acetylene Loss |

| Lu⁺ | Fluorobenzene | C-F Bond Activation, Dehydrohalogenation, Acetylene Loss |

Table 2: Gas-Phase Reactivity of Selected Lanthanide Cations with Fluorobenzene. acs.org

While C-F bond activation is a prominent reaction pathway, C-H bond activation by lanthanide complexes has also been observed, particularly for the more reactive lanthanides. In the gas-phase reactions of lanthanide cations with fluorobenzene, the most reactive lanthanides, including La⁺, Ce⁺, Gd⁺, and Tb⁺, exhibit C-H bond activation pathways in addition to C-F activation. acs.org These pathways include dehydrohalogenation and the loss of a neutral acetylene molecule. acs.org

The study of C-H bond activation by f-element complexes is an active area of research. While examples specifically involving lanthanum(3+) cyclopentadienyl complexes are less common than for their actinide counterparts, the observed reactivity of gas-phase La⁺ suggests the intrinsic capability of the lanthanum center to mediate such transformations. The development of well-defined, soluble lanthanum cyclopentadienyl complexes that can effect C-H activation under mild conditions remains a significant goal in the field.

Photoreactivity and Dissociation Pathways

The interaction of light with lanthanum(3+) cyclopentadienyl complexes initiates a cascade of events, leading to various dissociation pathways. Understanding these photoreactive processes is crucial for applications such as chemical vapor deposition (CVD) and for mitigating ligand degradation in catalytic applications.

Upon photolysis, lanthanum(3+) cyclopentadienyl complexes, such as tris(cyclopentadienyl)lanthanum(III) (La(Cp)₃), undergo unimolecular photodissociation through two primary competing mechanisms: ligand ejection and ligand cracking.

Ligand Ejection: This pathway involves the sequential stripping of intact cyclopentadienyl (Cp) ligands from the lanthanum metal center. This "clean" dissociation process leads to the formation of gas-phase lanthanum ions and free Cp radicals. The stepwise nature of this process means that partially dissociated species, such as [La(Cp)₂]⁺ and [La(Cp)]²⁺, can be observed as intermediates.

Ligand Cracking: In this more complex fragmentation pathway, the carbon-carbon and carbon-hydrogen bonds within the cyclopentadienyl ligand itself are broken while the ligand is still coordinated to the metal center. This process results in the formation of metal hydrocarbide compounds, which can be a source of contamination in the production of high-purity metal and metal oxide films via CVD techniques. The cracking of the ligand can lead to a variety of smaller hydrocarbon fragments being ejected, leaving behind a lanthanum-containing species with a modified ligand.

The specific fragmentation pattern is influenced by the excitation energy and the nature of the cyclopentadienyl ligand. For instance, substituted cyclopentadienyl ligands, such as the tetramethylcyclopentadienyl (TMCp) ligand, can exhibit different cracking patterns compared to the unsubstituted Cp ligand.

Table 1: Major Photofragmentation Pathways of La(Cp)₃

| Pathway | Description | Primary Products |

| Ligand Ejection | Stepwise removal of intact Cp ligands from the metal center. | [La(Cp)₂]⁺, [La(Cp)]²⁺, La³⁺, Cp• |

| Ligand Cracking | Fragmentation of the Cp ligand while coordinated to the La center. | La-hydrocarbides, various small hydrocarbon fragments |

The initial step in the photoreactivity of many lanthanum(3+) cyclopentadienyl complexes is the absorption of a photon, leading to an electronic excitation. A key process in this excitation is the ligand-to-metal charge transfer (LMCT). In an LMCT transition, an electron is promoted from a molecular orbital that is primarily ligand-based in character to an empty or partially filled orbital on the metal center.

For lanthanum(3+), which has an empty 4f shell, the LMCT involves the transfer of an electron from the cyclopentadienyl ligand to a vacant orbital on the lanthanum ion. This photoinduced charge transfer is a critical event that can precede and influence the subsequent dissociation pathways. The population of an LMCT excited state can weaken the metal-ligand bonds, making ligand ejection more favorable. Furthermore, the altered electron distribution in the excited state can also facilitate the complex rearrangements and bond cleavages characteristic of ligand cracking.

Stoichiometric Reactions Leading to Catalytic Activity

While lanthanum(3+) cyclopentadienyl complexes can be employed directly as precatalysts in some reactions, their transformation through stoichiometric reactions into more active catalytic species is a key strategy in catalysis. A prominent example is the generation of lanthanide hydride complexes, which are highly active in a variety of catalytic transformations, including hydroelementation reactions such as hydrosilylation and hydroamination.

The catalytically active lanthanide hydride species are often generated in situ through the stoichiometric reaction of a lanthanum(3+) cyclopentadienyl precursor, such as a lanthanocene alkyl or amide complex, with a hydride source like a silane (B1218182) or a borane. A general representation of this activation process is the reaction of a bis(cyclopentadienyl)lanthanum alkyl complex with a silane:

[Cp₂La-R] + H-SiR'₃ → [Cp₂La-H] + R-SiR'₃

In this reaction, the lanthanum-alkyl bond undergoes σ-bond metathesis with the silicon-hydride bond, leading to the formation of the lanthanum hydride species and a silylated alkane. The resulting lanthanum hydride, [Cp₂La-H], is the active catalyst that enters the catalytic cycle.

Once formed, the lanthanum hydride can participate in catalytic cycles for reactions like olefin hydrogenation, hydrosilylation, and hydroamination. The general mechanism for these hydroelementation reactions involves the insertion of an unsaturated substrate (e.g., an alkene, alkyne, or imine) into the La-H bond, followed by reaction with the E-H bond (where E can be Si, N, etc.) of the reagent to regenerate the lanthanide hydride and form the functionalized product.

Table 2: Stoichiometric Generation of a Catalytically Active Lanthanum Hydride

| Precursor Complex | Activating Reagent | Stoichiometric Reaction | Active Catalytic Species |

| [Cp₂La-R] (R = alkyl) | H-SiR'₃ (Silane) | [Cp₂La-R] + H-SiR'₃ → [Cp₂La-H] + R-SiR'₃ | [Cp₂La-H] |

| [Cp₂La-NR₂] (R = alkyl) | H-SiR'₃ (Silane) | [Cp₂La-NR₂] + H-SiR'₃ → [Cp₂La-H] + R₂N-SiR'₃ | [Cp₂La-H] |

This stoichiometric activation step is crucial as it transforms a relatively stable precatalyst into a highly reactive species capable of facilitating challenging bond formations.

Vi. Catalytic Applications of Lanthanum 3+ Cyclopentadienyl Complexes

Polymerization Catalysis

The catalytic prowess of lanthanum(III) cyclopentadienyl (B1206354) complexes is particularly evident in the field of polymer synthesis. These compounds have been successfully employed to catalyze the polymerization of various monomers, including cyclic esters and olefins, often exhibiting high control over polymer properties such as molecular weight and stereochemistry.

Ring-Opening Polymerization (e.g., ε-Caprolactone)

Lanthanide complexes, including those of lanthanum, are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL), a key process for producing biodegradable polyesters such as polycaprolactone (B3415563) (PCL). While many lanthanide complexes are active, the specific ligand environment, such as the presence of cyclopentadienyl (Cp) or substituted cyclopentadienyl (e.g., Cp*) ligands, plays a crucial role in the catalytic performance.

For instance, samarium complexes like [Sm(Cp)₂(BH₄)(thf)] have been shown to initiate the controlled ROP of ε-caprolactone, yielding α,ω-dihydroxytelechelic poly(ε-caprolactone) with narrow polydispersity indices (<1.3) in a short time frame. bath.ac.uk The mechanism involves the initial coordination of the ε-CL monomer to the metal center, followed by ring-opening via cleavage of the ester's oxygen-acyl bond and insertion into the metal-hydride bond. bath.ac.uk Hydrolysis then yields the final polymer. bath.ac.uk The bulky Cp ligands are thought to slow the polymerization rate and suppress undesirable transesterification side reactions. bath.ac.uk

Lanthanum chloride complexes supported by amine-bis(phenolate) ligands have also demonstrated activity as initiators for the ROP of ε-caprolactone, although they tend to produce low molecular weight cyclic polyesters. nih.gov The rate of conversion and the molecular weights of the resulting polymers are influenced by the size of the lanthanide metal center. nih.gov The general mechanism for ROP with metal-based catalysts is typically a coordination-insertion mechanism, where the catalyst is often more accurately described as an initiator as it becomes part of the polymer chain. nih.gov

Table 1: Performance of Lanthanide Initiators in ε-Caprolactone ROP

| Initiator | Monomer | Resulting Polymer | Polydispersity (Mₙ/Mₙ) | Yield | Reference |

|---|

Olefin Polymerization (e.g., Isoprene (B109036), Ethylene (B1197577) with Butadiene)

Lanthanum(III) cyclopentadienyl complexes are highly effective catalysts for the polymerization of conjugated dienes like isoprene and butadiene, often affording polymers with high stereoselectivity. The microstructure of the resulting polyisoprene or polybutadiene (B167195) (e.g., cis-1,4, trans-1,4, or 3,4-selectivity) can be precisely controlled by tuning the catalyst structure, including the cyclopentadienyl ligand and the co-catalyst used.

Half-sandwich rare-earth metal complexes, when activated with co-catalysts like borates ([Ph₃C][B(C₆F₅)₄]) and alkylaluminum compounds, demonstrate significant activity in isoprene polymerization. rsc.org For example, "aluminum-free" precatalysts such as [Cp*YMe₂]₃, when activated, lead to high cis-1,4 content (95.2%) in the polymerization of 1,3-butadiene (B125203). rsc.org Conversely, the presence of trimethylaluminum (B3029685) (AlMe₃) can shift the selectivity towards trans-1,4 microstructures. rsc.org This highlights the critical role of the entire catalytic system in determining the polymer's properties.

Similarly, dinuclear lanthanide complexes supported by carbon-bridged triphenolate ligands, in combination with alkylaluminums and [Ph₃C]⁺[B(C₆F₅)₄]⁻, act as efficient homogeneous catalysts for the cis-1,4 polymerization of isoprene. nih.gov Non-cyclopentadienyl systems, such as those with 1,3-bis(oxazolinymethylidene)isoindoline ligands, also exhibit high activity and cis-1,4 selectivity (up to 97%) in isoprene polymerization. acs.org

In the realm of copolymerization, catalysts are needed to combine ethylene with 1,3-butadiene to introduce unsaturation into polyethylene (B3416737) chains. nih.gov Certain zirconocene (B1252598) catalysts have been shown to produce ethylene/butadiene copolymers where the butadiene units are predominantly incorporated as pendant vinyl groups, with minimal internal olefin formation. figshare.com This selective incorporation is crucial for controlling the properties of the final copolymer. figshare.com

Table 2: Olefin Polymerization with Lanthanide-Based Catalysts

| Catalyst System | Monomer | Key Finding / Selectivity | Reference |

|---|

Homogeneous Catalysis for Specific Polymer Syntheses

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in polymer synthesis, including better control over the polymer's microstructure and molecular weight distribution. Lanthanum(III) cyclopentadienyl complexes are prime examples of homogeneous catalysts used for producing polymers with specific, well-defined properties.

The synthesis of high-value polymers from conjugated diolefins, such as isoprene and butadiene, benefits greatly from selective and living polymerization, which enhances the thermal and mechanical properties of the resulting materials. snnu.edu.cn Lanthanide-based homogeneous systems are particularly adept at this. For example, dinuclear lanthanide complexes supported by triphenolate ligands generate efficient homogeneous catalysts for the cis-1,4 polymerization of isoprene when combined with appropriate co-catalysts. nih.gov The single-site nature of many of these catalysts, in contrast to traditional multi-site Ziegler-Natta catalysts, allows for the synthesis of polymers with highly defined microstructures and narrow molecular weight distributions.

Organic Synthesis Transformations

Beyond polymerization, lanthanum(III) cyclopentadienyl complexes catalyze a variety of atom-economical transformations in organic synthesis, leveraging the Lewis acidity and reactivity of the lanthanide center to facilitate bond formation.

Hydroboration of Carbonyl Compounds (Aldehydes and Ketones)

Homoleptic cyclopentadienyl lanthanide complexes, including tris(cyclopentadienyl)lanthanum (B75331) (Cp₃La), have been identified as exceptionally efficient catalysts for the hydroboration of aldehydes and ketones using pinacolborane (HBpin). acs.org This transformation is a crucial method for the reduction of carbonyls to alcohols.

These lanthanide catalysts exhibit high reactivity under mild conditions and with very low catalyst loadings (as low as 0.01 mol%). acs.org A key feature of this system is its remarkable chemoselectivity; the catalysts preferentially reduce carbonyl groups over other unsaturated functionalities like alkenes and alkynes. Among a series of Cp₃Ln complexes, Cp₃La often shows superior catalytic performance, achieving full conversion of substrates in a short time. acs.org Furthermore, tris(methylcyclopentadienyl)lanthanide complexes have demonstrated unprecedentedly high efficiency in these reactions.

Table 3: Hydroboration of Carbonyls with Cp₃Ln Catalysts

| Catalyst | Substrate | Reagent | Key Features | Reference |

|---|

Hydrophosphination and Related Hydroelementation Reactions (e.g., of heterocumulenes, nitriles, alkynes, alkenes)

Catalytic hydrophosphination, the addition of a P-H bond across an unsaturated C-C, C-N, or C=O bond, is an atom-economical route to form P-C bonds. Lanthanide-based catalysts, including lanthanum complexes, have shown significant promise in this area.

Lanthanocene complexes have been reported as effective catalysts for the intramolecular hydrophosphination of unactivated alkenes and alkynes. bath.ac.uk The catalysis of hydrophosphination reactions involving heteroallenes (such as carbodiimides) has also been dominated by lanthanide-based systems.

More specifically, lanthanum-based catalysts have been developed for the double hydrophosphinylation and hydrophosphorylation of nitriles. acs.org These reactions proceed under mild conditions and provide a direct route to valuable organophosphorus compounds. acs.org Depending on the nitrile substrate (primary alkyl vs. secondary alkyl or aryl), different regioisomeric products can be formed, highlighting the catalyst's ability to direct the reaction pathway. For instance, a lanthanum-based N,N-dimethylbenzylamine complex serves as an effective precatalyst for the double hydrophosphorylation of a wide range of nitriles, yielding N-(α-phosphoryl)amidophosphates in good to excellent yields. acs.org

Table 4: Lanthanum-Catalyzed Hydrophosphination/Hydrophosphorylation

| Catalyst System | Substrate | Reaction Type | Product Type | Reference |

|---|

Carbon-Carbon Bond Formation Reactions

Lanthanum(3+) cyclopentadienyl complexes have demonstrated significant catalytic activity in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. One notable example is the Tishchenko reaction, which involves the disproportionation of two molecules of an aldehyde to form an ester. Lanthanocene complexes, a class of compounds containing the cyclopentadienyl ligand, have been identified as effective catalysts for this transformation. rsc.org The reaction is particularly efficient for the dimerization of aldehydes to produce symmetric esters. researchgate.net For instance, lanthanum-based catalysts have shown high efficacy in the conversion of benzaldehyde (B42025) to benzyl (B1604629) benzoate. researchgate.net

The catalytic cycle of the Tishchenko reaction mediated by lanthanum complexes is generally accepted to proceed through a series of key steps. rsc.org Initially, the Lewis acidic lanthanum center coordinates to the oxygen atom of an aldehyde molecule. This is followed by the transfer of an alkoxide group, generated in situ, to the carbonyl carbon of the coordinated aldehyde, forming a hemiacetal intermediate. Subsequently, a second aldehyde molecule coordinates to the lanthanum center. A crucial hydride transfer then occurs from the hemiacetal to the newly coordinated aldehyde, resulting in the formation of the ester product and a lanthanum alkoxide species that continues the catalytic cycle. rsc.org

| Catalyst Type | Substrate | Product | Key Features |

| Lanthanocene Complexes | Aldehydes | Symmetric Esters | High efficiency in dimerization reactions. rsc.org |

| Lanthanum Formamidinates | Benzaldehyde | Benzyl Benzoate | Reported as one of the most active catalysts for this specific transformation. researchgate.net |

Heterodehydrocoupling of Silanes and Amines

The formation of silicon-nitrogen (Si-N) bonds through the heterodehydrocoupling of silanes and amines is another area where lanthanum-based catalysts, including those with cyclopentadienyl analogues, have shown considerable promise. This reaction involves the coupling of a silane (B1218182) (R₃SiH) with an amine (R'₂NH) to form a silylamine (R₃SiNR'₂) and dihydrogen (H₂) as the only byproduct, representing an atom-economical approach to Si-N bond formation.

While specific studies focusing solely on lanthanum(3+) cyclopentadienyl complexes for this reaction are emerging, the mechanistic principles can be inferred from related lanthanide-catalyzed processes, such as hydroamination. The catalytic cycle is believed to be initiated by the reaction of the lanthanum precatalyst with the amine to generate a catalytically active lanthanum-amido species. This is followed by the coordination and insertion of the silane into the La-N bond. Subsequent σ-bond metathesis with another amine molecule regenerates the lanthanum-amido catalyst and releases the silylamine product.

| Catalyst System | Substrates | Product | Mechanistic Hallmark |

| Lanthanide-based catalysts | Silanes and Amines | Silylamines | Formation of a catalytically active lanthanide-amido intermediate. |

Mechanistic Insights into Catalytic Cycles

Understanding the mechanisms underlying the catalytic activity of lanthanum(3+) cyclopentadienyl complexes is crucial for the rational design of more efficient and selective catalysts. Key to their reactivity are the concepts of Lewis acidity and metal-ligand cooperativity, as well as the ability to control selectivity in chemical transformations.

Role of Lewis Acidity and Metal-Ligand Cooperativity in Catalysis

The catalytic activity of lanthanum(3+) cyclopentadienyl complexes is fundamentally linked to the Lewis acidic nature of the La(III) center. rsc.orgrsc.org Lanthanum, as a hard Lewis acid, readily interacts with hard Lewis bases, such as the oxygen and nitrogen atoms of substrates like aldehydes and amines. rsc.org This interaction polarizes the substrate, making it more susceptible to nucleophilic attack, which is a key step in many catalytic cycles, including the Tishchenko reaction. rsc.org The cyclopentadienyl ligands, while primarily acting as spectator ligands that stabilize the metal center, can influence the Lewis acidity of the lanthanum ion through their electronic properties. acs.org

Functional Group Tolerability and Selectivity (Chemo-, Regio-, and Stereoselectivity)

A critical aspect of a catalyst's utility is its ability to tolerate various functional groups and to control the selectivity of a reaction. Lanthanum(3+) cyclopentadienyl complexes have shown promise in this regard, though the extent of their capabilities is an active area of research.

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. upenn.edu In reactions catalyzed by lanthanum complexes, the hard Lewis acidic nature of La(III) can lead to selective activation of hard functional groups (e.g., aldehydes) in the presence of softer ones.

Regioselectivity , the preference for bond formation at one position over another, is also a key consideration. upenn.eduresearchgate.net In reactions such as the cross-coupling of unsymmetrical substrates, the steric bulk of the cyclopentadienyl ligands and the nature of the other ligands on the lanthanum center can direct the incoming substrate to a specific coordination site, thereby controlling the regiochemical outcome of the reaction.

Stereoselectivity involves the preferential formation of one stereoisomer over others. upenn.edu In polymerization reactions, for example, chiral lanthanocene catalysts can be designed to produce stereoregular polymers. The geometry of the catalyst, dictated by the arrangement of the cyclopentadienyl ligands, creates a chiral environment that directs the approach of the monomer, leading to the formation of isotactic or syndiotactic polymers. youtube.com Similarly, in asymmetric catalysis, the use of chiral cyclopentadienyl ligands can induce enantioselectivity in the products.

Vii. Theoretical and Computational Investigations of Lanthanum 3+ Cyclopentadienyl Species

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-evolution of lanthanum(3+) cyclopentadienyl (B1206354) systems, capturing the intricate dance of atoms and electrons that dictates their macroscopic properties. These simulations are particularly adept at exploring the photofragmentation mechanisms and dissociation pathways of these complexes.

Time-Dependent Excited-State Molecular Dynamics (TDESMD)

Time-Dependent Excited-State Molecular Dynamics (TDESMD) has emerged as a crucial technique for understanding the photofragmentation mechanisms of gas-phase lanthanum cyclopentadienyl complexes, particularly in the context of applications like laser-assisted metal-organic chemical vapor deposition (LCVD). ufl.edu This method allows for the exploration of photodissociation pathways by coupling the quantum evolution of electronic states with the classical motion of the nuclei. ufl.edu

In a typical TDESMD simulation of a tris(cyclopentadienyl)lanthanum(III) (La(Cp)₃) complex, the system is subjected to periodic excitations, mimicking the effect of a laser field. ufl.edunih.gov This leads to electron hopping between the ground state and a ligand-to-metal charge transfer (LMCT) state, which in turn facilitates the dissociative evolution of the nuclei. ufl.edu The simulation tracks the trajectory of the atoms as the molecule accumulates kinetic energy, eventually overcoming the dissociation barrier. ufl.edu

Key Findings from TDESMD Simulations of La(Cp)₃:

| Finding | Description | Reference |

| Photofragmentation Products | Simulations have successfully predicted the formation of smaller molecules such as LaC₃H₃ and C₂H₂ upon photofragmentation. | ufl.edu |

| Mechanism Confirmation | The computational results show good agreement with experimental data from photoionization time-of-flight mass spectrometry, validating the proposed photofragmentation mechanisms. | ufl.edu |

| Role of LMCT State | Excitation to the LMCT state creates repulsive forces along the metal-ligand bond, leading to the efficient and immediate ejection of an intact cyclopentadienyl radical. | nih.gov |

These simulations provide an atomic-level understanding of the complex photoreactions, which is vital for engineering precursor molecules and optimizing thin film deposition processes in LCVD. ufl.eduacs.org

Excited-State and Thermal Molecular Dynamics

The combination of excited-state and thermal molecular dynamics provides a comprehensive picture of the factors influencing the stability and reactivity of lanthanum(3+) cyclopentadienyl complexes. By simulating the system's behavior under both photo-excitation and thermal conditions, researchers can dissect the electronic and nuclear dynamics that drive chemical transformations.

DFT-based TDESMD, for instance, has been instrumental in examining the unimolecular gas-phase laser-photodissociation of open-shell lanthanide cyclopentadienyl complexes. nih.govacs.org This powerful combination of theoretical modeling and experimental observation has allowed for an unprecedented level of certainty in deducing the mechanisms of these highly complex reactions. nih.govacs.org The simulations can trace the trajectory from the initial reactant to the final products, navigating through various nuclear configurations in phase space. acs.org

Ab Initio Molecular Dynamics for Dissociation Processes

Ab initio molecular dynamics (AIMD) provides a first-principles approach to studying dissociation processes in lanthanum(3+) cyclopentadienyl species, without the need for empirical parameters. This method is particularly valuable for understanding the intricate details of bond breaking and formation during a reaction.